1-ethyl-7-(3-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 302379 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been studied for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 302379 involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it typically involves the formation of key intermediates through a series of chemical reactions. These reactions often require controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of NSC 302379 may involve scaling up the laboratory synthesis methods to larger reactors and using more efficient catalysts and reagents. The process must be optimized to ensure high yield and purity of the compound while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
NSC 302379 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 302379 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from the reactions of NSC 302379 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Research has explored its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Medicine: NSC 302379 has been investigated for its potential therapeutic effects, including its role in modulating specific molecular targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which NSC 302379 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various cellular processes, leading to the observed effects. The exact molecular targets and pathways can vary depending on the context of its use, but they often involve key enzymes and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
NSC 302379 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its anticancer properties.
NSC 1329240: Studied for its potential therapeutic applications.
NSC 307: Used in clinical pharmacology and chemotherapy studies.
Properties
CAS No. |
63475-33-2 |
---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
1-ethyl-7-(5-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N4O3/c1-3-19-7-11(15(21)22)13(20)9-4-5-12(17-14(9)19)10-6-16-18-8(10)2/h4-7H,3H2,1-2H3,(H,16,18)(H,21,22) |
InChI Key |
UZIMRNUJGBYBLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C3=C(NN=C3)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.